molecular formula C11H13N3O B1209777 5-Carboxamidotryptamine CAS No. 74885-09-9

5-Carboxamidotryptamine

货号: B1209777
CAS 编号: 74885-09-9
分子量: 203.24 g/mol
InChI 键: WKZLNEWVIAGNAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-羧酰胺色胺是一种与神经递质血清素密切相关的色胺衍生物。 它作为一种非选择性、高亲和力的完全激动剂作用于多种血清素受体,包括 5-HT1A、5-HT1B、5-HT1D、5-HT5A 和 5-HT7 受体,以及对 5-HT2、5-HT3 和 5-HT6 受体具有较低的亲和力 。由于其广泛的受体活性及其潜在的治疗应用,该化合物在药理学领域引起了极大的兴趣。

准备方法

5-羧酰胺色胺的合成通常包括以下步骤:

化学反应分析

5-羧酰胺色胺会发生各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

5-羧酰胺色胺具有广泛的科学研究应用:

作用机制

5-羧酰胺色胺通过与血清素受体结合而发挥作用,特别是 5-HT1A、5-HT1B、5-HT1D、5-HT5A 和 5-HT7 受体。结合后,它会激活这些受体,从而引发一系列细胞内信号转导事件。 这些事件可以调节神经递质释放,影响情绪和行为,并影响心血管功能 涉及的分子靶点和途径包括 G 蛋白偶联受体信号传导和下游效应器,如腺苷酸环化酶和磷脂酶 C .

相似化合物的比较

5-羧酰胺色胺由于其广泛的受体活性及其对多种血清素受体的高亲和力而具有独特性。类似化合物包括:

  • 2-甲基-5-羟色胺
  • 5-苄氧基色胺
  • 5-甲氧基色胺
  • α-甲基-5-羟色胺
  • 氟伐他林
  • AH-494
  • 醋替普汀
  • 舒马曲坦

这些化合物与 5-羧酰胺色胺在结构上相似,但在受体选择性和药理学特征上有所不同。 例如,与 5-羧酰胺色胺相比,AH-494 对 5-HT7 受体具有更高的选择性 .

总之,5-羧酰胺色胺是一种用途广泛的化合物,在科学研究和治疗应用中具有巨大的潜力。其广泛的受体活性及其独特的药理学特性使其成为研究血清素受体和相关生物过程的宝贵工具。

生物活性

5-Carboxamidotryptamine (5-CT) is a tryptamine derivative that primarily acts as a selective agonist for serotonin (5-HT) receptors, particularly the 5-HT1 family. This compound has garnered attention for its diverse biological activities, including effects on vascular dynamics, neurotransmission, and potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by research findings and data.

This compound is known for its high affinity for several serotonin receptor subtypes:

  • 5-HT1A
  • 5-HT1B
  • 5-HT1D
  • 5-HT5
  • 5-HT7

The compound's action at these receptors mediates various physiological responses, including vasodilation and modulation of neurotransmitter release. It was initially studied for its potential in treating migraines due to its vasodilatory effects on the carotid circulation .

Vasodilation and Blood Pressure Regulation

Research indicates that 5-CT induces significant vasodilation, particularly in the splanchnic circulation. In animal studies, administration of 5-CT resulted in hypotension attributed to its agonistic activity at 5-HT7 receptors. The compound has been shown to lower blood pressure through both acute and chronic mechanisms:

  • Acute Effects : Infusion of 5-CT causes immediate relaxation of veins such as the abdominal inferior vena cava and portal vein, mediated by 5-HT7 receptor activation .
  • Chronic Effects : Long-term administration leads to sustained reductions in blood pressure, demonstrating its potential as a therapeutic agent in hypertensive conditions .

Neurotransmission Modulation

This compound also plays a role in modulating neurotransmitter systems. In vitro studies have shown that it can inhibit contractions induced by electrical field stimulation in various smooth muscle preparations, indicating a potential role in gastrointestinal motility regulation .

Preclinical Studies

  • Vasodilatory Response : In a study involving Sprague-Dawley rats, administration of 0.1 mg/kg of 5-CT resulted in a significant increase (35%) in plasma glucose levels, suggesting metabolic effects alongside vascular responses .
  • Gastrointestinal Effects : Another study demonstrated that 0.3 µM concentrations of 5-CT inhibited contractions in dog antrum longitudinal muscle preparations, highlighting its potential application in gastrointestinal disorders .

Pharmacological Characterization

The pharmacological profile of 5-CT was characterized using various receptor assays. It has been shown to act as an agonist at the 5-HT1 receptor subtype in studies involving the red flour beetle (Tribolium castaneum), contributing to our understanding of serotonin receptor functionality across species .

Data Summary Table

Biological ActivityObservationsReference
VasodilationInduces relaxation of splanchnic veins
Blood Pressure RegulationCauses hypotension; effective in chronic models
Gastrointestinal ModulationInhibits contractions in smooth muscle
Neurotransmitter InteractionModulates neurotransmitter release

常见问题

Basic Research Questions

Q. What experimental strategies are recommended to confirm 5-CT's selectivity for 5-HT7 receptors in autoradiography studies?

  • Methodology : Use 5-HT1A/1B double-knockout mice to eliminate cross-reactivity. Validate binding with selective antagonists (e.g., SB-269970 at 10 µM for 5-HT7) and compare results with alternative ligands like [(3)H]8-OH-DPAT, which shows higher specificity in knockout models. Radioligand binding assays at 2 nM [(3)H]5-CT can isolate 5-HT7 binding in regions like the thalamus and cortex .

Q. How should researchers optimize 5-CT concentrations for receptor binding assays?

  • Methodology : Perform saturation binding experiments using concentrations ranging from 0.38 nM (Kd in bovine substantia nigra) to 10 µM (common in displacement studies). Use guanine nucleotides to confirm G-protein coupling and validate non-specific binding with excess unlabeled 5-HT .

Q. What are the key steps to determine 5-CT’s solubility and lipophilicity for drug-likeness assessments?

  • Methodology : Use experimental techniques like HPLC for solubility profiling and octanol-water partition coefficients for lipophilicity. Cross-validate with in silico models (e.g., ADMET predictors) to identify discrepancies between theoretical and empirical data .

Q. How can 5-CT be used to study presynaptic 5-HT autoreceptors in brain slices?

  • Methodology : Apply 5-CT (1 pM–10 µM) during electrical stimulation (e.g., 25 pulses at 50 Hz) in regions like the dorsal raphe nucleus. Measure 5-HT overflow inhibition via voltammetry and compare with selective agonists (e.g., RU24969 for 5-HT1B) to isolate receptor subtypes .

Advanced Research Questions

Q. How can contradictory data on 5-CT’s binding to 5-HT1D vs. 5-HT7 receptors be resolved?

  • Methodology : Use autoradiography in 5-HT1A/1B knockout mice to eliminate confounding signals. Apply SB-216641 (1 µM) to block residual 5-HT1D binding in globus pallidus and substantia nigra. Quantify 5-HT7-specific binding via SB-269970 displacement .

Q. What experimental designs address 5-CT’s dual excitatory/inhibitory effects on neuronal firing?

  • Methodology : Combine whole-cell patch-clamp recordings with receptor-specific antagonists (e.g., SB-258719 for 5-HT7). Perform single-cell RNA sequencing to correlate firing patterns with receptor expression profiles in individual neurons .

Q. How do in silico ADMET predictions for 5-CT compare to experimental results?

  • Methodology : Compare computational predictions (e.g., logP, solubility) with empirical data from thermal analysis and HPLC. Use regression models to identify physicochemical properties (e.g., hydrogen bonding capacity) that drive deviations .

Q. Why does 5-CT act as a partial agonist in intestinal short-circuit current (SCC) responses?

  • Methodology : Test 5-CT (up to 300 µM) in SCC assays with 5-HT2/5-HT3 antagonists (e.g., ketanserin). Construct concentration-response curves to calculate efficacy (Emax) relative to full agonists like α-methyl-5-HT. Use Schild analysis to confirm receptor subtype involvement .

Q. How can researchers differentiate 5-CT’s vascular effects mediated by 5-HT1 vs. 5-HT7 receptors?

  • Methodology : In guinea pig iliac arteries, pre-treat tissues with ketanserin (1 µM) to block 5-HT2 receptors. Compare 5-CT’s contractile response with 5-HT and sumatriptan, using selective antagonists (e.g., pindolol for 5-HT1A) to dissect contributions .

Q. What techniques validate 5-CT’s role in 5-HT5 receptor subfamily characterization?

  • Methodology : Use COS-M6 cells transfected with MR22 (5-HT5α) or REC17 (5-HT5β) receptors. Perform competitive binding assays with ergotamine (high affinity for both) and methiothepin (5-HT5β-selective). Confirm mRNA distribution via in situ hybridization in brain regions like the CA1 hippocampus .

Q. Methodological Best Practices

  • For receptor studies : Always include knockout controls and receptor-specific antagonists to mitigate cross-reactivity .
  • For in vivo models : Use dose-response curves and pharmacological blockers to isolate receptor contributions .
  • For data contradictions : Employ orthogonal techniques (e.g., autoradiography + RNA profiling) to validate findings .

属性

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZLNEWVIAGNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996379
Record name 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74885-09-9
Record name 5-Carboxamidotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74885-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxamidotryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CARBOXAMIDOTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H76044O0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (30 ml) was added to the crude phthalimido carboxamide prepared in (ii) above (1.5 g) in ethanol (60 ml). The mixture was refluxed for 2.5 hours and cooled. The solvent was evaporated off and the residue stirred with 2 N sodium carbonate solution (60 ml) and the resulting solution was evaporated to dryness. The residue was extracted with ethanol and the combined extracts were evaporated to give a yellow solid that was dissolved in hot ethanol (45 ml) and treated with a solution of creatinine sulphate (1.6 g) in water (20 ml) and ethanol (10 ml). The solution obtained was diluted with ethanol to 85 ml. The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
phthalimido carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
creatinine sulphate
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Carboxamidotryptamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Carboxamidotryptamine
Reactant of Route 3
5-Carboxamidotryptamine
Reactant of Route 4
5-Carboxamidotryptamine
Reactant of Route 5
5-Carboxamidotryptamine
Reactant of Route 6
5-Carboxamidotryptamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。